Betamethasone 21-Benzoate
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Overview
Description
Betamethasone 21-Benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, making it a valuable asset in the medical field .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone 21-Benzoate is synthesized through the esterification of betamethasone with benzoic acid. The process involves the reaction of betamethasone with benzoic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-Benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of ketone derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Betamethasone 21-Benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: this compound is extensively used in clinical research to study its efficacy and safety in treating various inflammatory and autoimmune diseases.
Industry: In the pharmaceutical industry, it is used in the formulation of topical creams, ointments, and gels for the treatment of skin conditions
Mechanism of Action
Betamethasone 21-Benzoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of a group of proteins known as lipocortins, which inhibit phospholipase A2. This inhibition prevents the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation. Additionally, this compound suppresses the migration of inflammatory cells to the site of inflammation and decreases the production of cytokines .
Comparison with Similar Compounds
Betamethasone: A closely related compound with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a similar structure but differing in the spatial configuration of the methyl group at position 16.
Prednisolone: A glucocorticoid with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness: Betamethasone 21-Benzoate is unique due to its specific esterification with benzoic acid, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective in treating dermatological conditions compared to other glucocorticoids .
Properties
CAS No. |
24356-48-7 |
---|---|
Molecular Formula |
C29H33FO6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(31)11-12-26(19,2)28(21,30)23(32)15-27(22,3)29(17,35)24(33)16-36-25(34)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,32,35H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
InChI Key |
ZKSINCBYLYPTFL-YCUXZELOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=CC=C5)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=CC=C5)O)C)O)F)C |
Origin of Product |
United States |
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